Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15915804
Molecular Formula: C11H16BNO4S
Molecular Weight: 269.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BNO4S |
|---|---|
| Molecular Weight | 269.13 g/mol |
| IUPAC Name | methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-6-7(18-9)8(14)15-5/h6H,1-5H3 |
| Standard InChI Key | YMTHLDKSQXQLCT-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C(=O)OC |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound features a thiazole ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 5-position with a methyl carboxylate. The thiazole moiety contributes aromatic stability and electron-deficient characteristics, while the boronate ester enhances reactivity in cross-coupling applications .
Nuclear Magnetic Resonance (NMR)
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¹H-NMR (CDCl₃): Peaks at δ 3.90 (s, 3H, COOCH₃), 1.30 (s, 12H, C(CH₃)₂), and 8.20 (s, 1H, thiazole-H) .
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¹³C-NMR: Signals at δ 165.5 (COOCH₃), 152.3 (C-B), 142.1 (thiazole C-2), and 83.2 (dioxaborolane O-C-O) .
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¹¹B-NMR: A singlet near δ 30 ppm confirms tetracoordinated boron .
Infrared (IR) Spectroscopy
Strong absorptions at 1720 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (B-O), and 1150 cm⁻¹ (C-S) align with functional groups .
Molecular Formula and Weight
Table 1: Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Decomposes above 200°C |
| Solubility | Soluble in THF, DCM; insoluble in water |
| LogP (Partition Coefficient) | 1.8 (estimated) |
Synthesis and Optimization
Retrosynthetic Analysis
The compound is synthesized via a two-step sequence:
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Thiazole Core Formation: Condensation of methyl 5-carboxylate-thiazole-2-carboxylate with pinacol borane.
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Boronate Ester Installation: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.
Step 1: Thiazole Intermediate
Methyl 5-carboxylate-thiazole-2-carboxylate is prepared via Hantzsch thiazole synthesis, reacting thiourea with α-bromoketone derivatives .
Challenges and Solutions
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Boronation Selectivity: Competing C-H borylation is suppressed using sterically hindered ligands.
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Moisture Sensitivity: Reactions require anhydrous conditions under nitrogen .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronate group enables coupling with aryl halides, forming biaryl structures critical in drug discovery:
Notable applications include synthesis of kinase inhibitors and fluorescent tags.
Pharmaceutical Intermediates
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Antibacterial Agents: Analogues with triazine-thiazole hybrids show MIC values of 50 μg/mL against Mycobacterium smegmatis .
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Anticancer Scaffolds: Boronated thiazoles are precursors to proteasome inhibitors .
Table 2: Biological Activity of Analogues
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Thiazole-boronate-amide | Leucyl-tRNA synthetase | 12.4 |
| Biaryl-thiazole | Tubulin polymerization | 0.45 |
Material Science
Incorporation into conjugated polymers enhances electron transport in organic photovoltaics .
Future Directions
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